An In-Depth Technical Guide to [1,4'-Bipiperidin]-4-ol: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to [1,4'-Bipiperidin]-4-ol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,4'-Bipiperidin]-4-ol is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of [1,4'-Bipiperidin]-4-ol. Furthermore, it delves into its potential pharmacological applications, with a particular focus on its role as a modulator of the histamine H3 (H3) and sigma-1 (σ1) receptors, both of which are implicated in a variety of central nervous system disorders. Detailed experimental protocols for its synthesis and for in vitro receptor binding assays are provided to facilitate further research and drug discovery efforts in this area.
Chemical Structure and Properties
[1,4'-Bipiperidin]-4-ol, with the chemical formula C₁₀H₂₀N₂O, consists of two piperidine rings linked by a nitrogen-carbon bond, with a hydroxyl group at the 4-position of one of the piperidine rings.
Chemical Structure:
Table 1: Physicochemical Properties of [1,4'-Bipiperidin]-4-ol
| Property | Value | Reference |
| IUPAC Name | 1-(Piperidin-4-yl)piperidin-4-ol | |
| CAS Number | 550370-19-9 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Boiling Point (Predicted) | 321.8 ± 37.0 °C | [1] |
| Density (Predicted) | 1.079 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.86 ± 0.20 | [1] |
| Form | Liquid (Predicted) | [1] |
Synthesis of [1,4'-Bipiperidin]-4-ol
A plausible and efficient method for the synthesis of [1,4'-Bipiperidin]-4-ol is via a reductive amination reaction between 4-piperidone and 4-hydroxypiperidine. This method is widely used for the formation of C-N bonds.
Proposed Synthetic Scheme
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for reductive amination.[2][3]
Materials:
-
4-Piperidone hydrochloride
-
4-Hydroxypiperidine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
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Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride in anhydrous DCM, add 1.1 equivalents of TEA or DIPEA. Stir the mixture at room temperature for 30 minutes.
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Reaction Setup: To the mixture from step 1, add 1.0 equivalent of 4-hydroxypiperidine.
-
Reductive Amination: Slowly add 1.2 to 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture in portions at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the pure [1,4'-Bipiperidin]-4-ol.
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Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Significance and Therapeutic Potential
The [1,4'-bipiperidin]-4-ol scaffold is a key pharmacophore in the design of ligands for central nervous system (CNS) targets, notably the histamine H3 receptor and the sigma-1 receptor.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS.[4] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[4][5] The bipiperidine moiety is a common structural feature in potent H3 receptor antagonists.
Table 2: Binding Affinities of Representative Bipiperidine and Related Compounds at the Human Histamine H3 Receptor
| Compound | Structure | Ki (nM) | Reference |
| A related 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-9H-purine derivative (3d) | Purine with bipiperidine and substituted benzyl groups | 2.91 | [6] |
| A related 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-2-halo-9H-purine derivative (3h) | Halogenated purine with bipiperidine and substituted benzyl groups | 5.51 | [6] |
| Pitolisant (Reference Drug) | A known H3 receptor antagonist/inverse agonist | 6.09 | [6] |
| A related 4-oxypiperidine ether derivative (ADS031) | Naphthalene-linked 4-oxypiperidine | 12.5 | [7] |
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[8] Ligands of the sigma-1 receptor have shown therapeutic potential in neurodegenerative diseases, ischemic stroke, and pain.[9][10] The piperidine and hydroxypiperidine motifs are present in many known sigma-1 receptor ligands.
Table 3: Binding Affinities of Representative Piperidine and Hydroxypiperidine Derivatives at the Sigma-1 Receptor
| Compound | Structure | Ki (nM) | Reference |
| A related 4-hydroxypiperidine analog (12c) | Trifluoromethyl indazole substituted 4-hydroxypiperidine | 0.7 | [11] |
| Spipethiane (Reference Ligand) | Spirocyclic compound containing a benzylpiperidine moiety | 0.5 | [10] |
| (+)-Pentazocine (Reference Ligand) | Benzomorphan derivative | 3.58 | [10] |
| A related 4-aroylpiperidine derivative (7e) | 4-aroylpiperidine | 1.00 - 2.00 | [10] |
Signaling Pathways
Histamine H3 Receptor Signaling
Activation of the Gαi/o-coupled H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced PKA activity.[12] H3 receptor activation can also modulate the MAPK and PI3K/Akt signaling cascades.[12] Antagonists like those based on the [1,4'-bipiperidin]-4-ol scaffold would block these effects, leading to increased neurotransmitter release.[12][13]
Sigma-1 Receptor Signaling
The sigma-1 receptor, upon binding to a ligand, can dissociate from the binding immunoglobulin protein (BiP) and translocate to other parts of the cell to interact with various client proteins, including the IP3 receptor, thereby modulating intracellular calcium signaling and cellular stress responses.[14]
Experimental Workflows
Radioligand Binding Assay for Histamine H3 Receptor
Radioligand Binding Assay for Sigma-1 Receptor
Conclusion
[1,4'-Bipiperidin]-4-ol represents a promising and versatile scaffold for the development of novel CNS-active therapeutic agents. Its synthetic accessibility and favorable structural features make it an attractive starting point for the design of potent and selective modulators of the histamine H3 and sigma-1 receptors. The detailed information on its properties, synthesis, and potential pharmacological targets provided in this guide is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this and related compounds.
References
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- 2. researchgate.net [researchgate.net]
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- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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